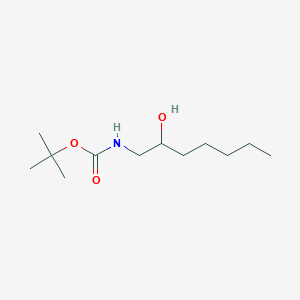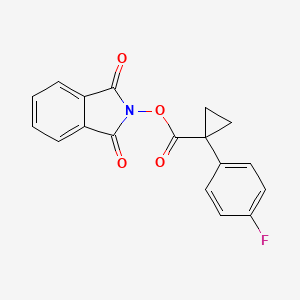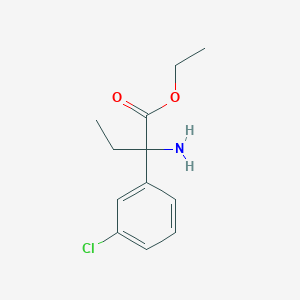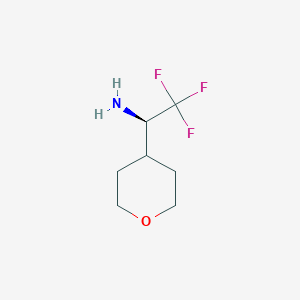
4-(1,1,2-Trifluoroethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1,2-Trifluoroethyl)benzaldehyde is an organic compound with the chemical formula C9H7F3O. The compound is widely used in scientific research and industry due to its unique physical and chemical properties.
Vorbereitungsmethoden
The preparation of 4-(1,1,2-Trifluoroethyl)benzaldehyde involves several synthetic routes and reaction conditions. One common method involves the reaction of 4-(1,1,2-Trifluoroethyl)benzyl alcohol with an oxidizing agent to form the corresponding aldehyde . Industrial production methods may vary, but they often involve similar oxidation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-(1,1,2-Trifluoroethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted benzaldehydes.
Wissenschaftliche Forschungsanwendungen
4-(1,1,2-Trifluoroethyl)benzaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including fluorinated chalcones and flavonoids.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the development of pharmaceuticals, particularly those containing fluorine, which can enhance the biological activity and stability of drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-(1,1,2-Trifluoroethyl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions . The compound’s unique structure allows it to participate in specific interactions with enzymes and other biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
4-(1,1,2-Trifluoroethyl)benzaldehyde can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzaldehyde: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which can affect its reactivity and applications.
4-(1,1,1-Trifluoroethyl)benzaldehyde: This compound has a different trifluoroethyl group, which can influence its chemical properties and reactions.
The uniqueness of this compound lies in its specific trifluoroethyl group, which provides distinct reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H7F3O |
|---|---|
Molekulargewicht |
188.15 g/mol |
IUPAC-Name |
4-(1,1,2-trifluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O/c10-6-9(11,12)8-3-1-7(5-13)2-4-8/h1-5H,6H2 |
InChI-Schlüssel |
BQSXLMXTNXTKPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C(CF)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)

![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)









![3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid](/img/structure/B13577362.png)
